molecular formula C24H24N2O6S B11685112 (4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid

(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid

Cat. No.: B11685112
M. Wt: 468.5 g/mol
InChI Key: MVPSIEZLMATENJ-GZTJUZNOSA-N
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Description

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a diazinan-5-ylidene moiety, and a methoxyphenoxyacetic acid component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the diazinan-5-ylidene moiety: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the diazinan-5-ylidene intermediate.

    Introduction of the tert-butylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the diazinan-5-ylidene intermediate reacts with tert-butylbenzene in the presence of a Lewis acid catalyst.

    Attachment of the methoxyphenoxyacetic acid component: This step involves the esterification or amidation of the intermediate with methoxyphenoxyacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Amino or thiol derivatives.

Scientific Research Applications

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific receptors: The compound can bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibiting enzymes: It may inhibit the activity of specific enzymes, leading to alterations in metabolic pathways.

    Modulating gene expression: The compound can influence the expression of certain genes, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-HYDROXYPHENOXY)ACETIC ACID
  • 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID

Uniqueness

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

2-[4-[(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C24H24N2O6S/c1-24(2,3)15-6-8-16(9-7-15)26-22(30)17(21(29)25-23(26)33)11-14-5-10-18(19(12-14)31-4)32-13-20(27)28/h5-12H,13H2,1-4H3,(H,27,28)(H,25,29,33)/b17-11+

InChI Key

MVPSIEZLMATENJ-GZTJUZNOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/C(=O)NC2=S

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C(=O)NC2=S

Origin of Product

United States

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